molecular formula C6H7FN2O2S B3395674 Ethyl 2-amino-5-fluorothiazole-4-carboxylate CAS No. 916056-78-5

Ethyl 2-amino-5-fluorothiazole-4-carboxylate

Cat. No.: B3395674
CAS No.: 916056-78-5
M. Wt: 190.2 g/mol
InChI Key: NZLBABWNBDWVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-fluorothiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4-carboxylate with a fluorinating agent. One common method is the reaction of ethyl 2-amino-4-carboxylate with sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production cost . The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .

Comparison with Similar Compounds

Ethyl 2-amino-5-fluorothiazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its enhanced chemical stability and biological activity due to the presence of the fluorine atom .

Properties

IUPAC Name

ethyl 2-amino-5-fluoro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLBABWNBDWVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475399
Record name 4-Thiazolecarboxylic acid, 2-amino-5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916056-78-5
Record name 4-Thiazolecarboxylic acid, 2-amino-5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-fluorothiazole-4-carboxylate
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Ethyl 2-amino-5-fluorothiazole-4-carboxylate
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Ethyl 2-amino-5-fluorothiazole-4-carboxylate
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Ethyl 2-amino-5-fluorothiazole-4-carboxylate

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